4-Nitrophenyl chloroformate
Overview
Description
4-Nitrophenyl chloroformate, also known as p-nitrophenyl chloroformate, is a versatile coupling agent widely used in organic synthesis. It is a colorless, crystalline solid that is easy to handle and well-storable. This compound is primarily used for the activation of alcohols, thiols, and amines to form carbonates and carbamates .
Mechanism of Action
Target of Action
The primary targets of 4-Nitrophenyl chloroformate are carboxylic acids . It reacts with these acids to form amides and esters . It also targets alcohols, thiols, and amines for the formation of carbonates and carbamates .
Mode of Action
This compound interacts with its targets through a specific sequence involving the generation of an intermediate compound called 4-nitrophenyl chloride (4-NPC) from 4-nitrophenol and thionyl chloride . This compound is then used to form amides and esters . It is also used as a coupling agent to link the drug molecule with the polyrotaxane carrier molecule .
Biochemical Pathways
This compound affects the biochemical pathways involved in the synthesis of ureas, carbamates, and carbonates . It is also used as a building block in solid-phase peptide synthesis (SPPS) to obtain altered side chain functionalities in peptides .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific compounds it helps synthesize. For example, it can enable the covalent coupling of a peptide onto a macromer, such as oligo (poly (ethylene glycol) fumarate) (OPF), which can have various effects depending on the specific peptide and macromer involved .
Biochemical Analysis
Biochemical Properties
4-Nitrophenyl chloroformate plays a significant role in biochemical reactions. It is used as a coupling agent to link the drug molecule with the polyrotaxane carrier molecule . It also acts as an activated ester reagent that enables the covalent coupling of a peptide onto a macromer .
Cellular Effects
It is known to be used in the synthesis of poly (oxyethylene) modified dextrans . It is also used to prepare a cleavable, heterobifunctional cross-linker for reversible conjugation of amines to thiol-modified DNA .
Molecular Mechanism
The molecular mechanism of this compound involves its use as a coupling agent in the synthesis of ureas, carbamates, and carbonates . It is also used as a building block in solid-phase peptide synthesis (SPPS) to obtain altered side chain functionalities in peptides .
Temporal Effects in Laboratory Settings
It is known to be used in the synthesis of poly (oxyethylene) modified dextrans .
Dosage Effects in Animal Models
It is known to be used in the synthesis of poly (oxyethylene) modified dextrans .
Metabolic Pathways
It is known to be used in the synthesis of poly (oxyethylene) modified dextrans .
Transport and Distribution
It is known to be used in the synthesis of poly (oxyethylene) modified dextrans .
Subcellular Localization
It is known to be used in the synthesis of poly (oxyethylene) modified dextrans .
Preparation Methods
4-Nitrophenyl chloroformate can be synthesized through a nucleophilic substitution reaction. The general synthetic route involves the reaction of 4-nitrophenol with phosgene in the presence of a base such as pyridine. The reaction is typically carried out at low temperatures to control the exothermic nature of the process . Industrial production methods often involve similar reaction conditions but are scaled up to accommodate larger quantities .
Chemical Reactions Analysis
4-Nitrophenyl chloroformate undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form carbamates, carbonates, and thiocarbonates.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-nitrophenol and carbon dioxide.
Formation of Isocyanates: It can be converted to isocyanates through a two-step process involving the formation of an intermediate carbamate.
Common reagents used in these reactions include bases like triethylamine and solvents such as toluene and chloroform. Major products formed from these reactions include 4-nitrophenyl carbamates, carbonates, and isocyanates .
Scientific Research Applications
4-Nitrophenyl chloroformate has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Nitrophenyl chloroformate is often compared with other chloroformates such as phenyl chloroformate and methyl chloroformate. While all these compounds serve as coupling agents, this compound is unique due to its higher reactivity and ability to form stable intermediates . Similar compounds include:
Phenyl chloroformate: Used for similar coupling reactions but with lower reactivity.
Methyl chloroformate: Used in the synthesis of esters and carbamates but is less stable compared to this compound.
Properties
IUPAC Name |
(4-nitrophenyl) carbonochloridate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO4/c8-7(10)13-6-3-1-5(2-4-6)9(11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLNNXIXOYSCMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064772 | |
Record name | Carbonochloridic acid, 4-nitrophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3064772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cream crystals with an acrid odor; [Alfa Aesar MSDS] | |
Record name | 4-Nitrophenyl chloroformate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20077 | |
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CAS No. |
7693-46-1 | |
Record name | 4-Nitrophenyl chloroformate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7693-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbonochloridic acid, 4-nitrophenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007693461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbonochloridic acid, 4-nitrophenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Carbonochloridic acid, 4-nitrophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3064772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitrophenyl chloroformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.825 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-nitrophenyl chloroformate interact with hydroxyl groups?
A1: this compound reacts with hydroxyl groups to form 4-nitrophenyl carbonate esters. This reaction proceeds through nucleophilic attack of the hydroxyl group on the carbonyl carbon of this compound, followed by the release of a chloride ion. [, , , ]
Q2: Can you give an example of a specific application of this reactivity?
A3: One example is the synthesis of dextran hydrogels for drug delivery. Dextran is activated by this compound, and the resulting carbonate esters are reacted with amine-containing molecules like drugs or crosslinkers. [, ]
Q3: What is the molecular formula and weight of this compound?
A4: The molecular formula is C7H4ClNO5, and its molecular weight is 217.57 g/mol. []
Q4: How can you confirm the structure of this compound using spectroscopic techniques?
A5: Infrared (IR) spectroscopy can be used to identify characteristic functional groups present in the molecule. The presence of a C-Cl bond is confirmed by a peak at 746 cm-1. After reaction with a hydroxyl group, the intensity of the -OH peak in the range of 3400-3450 cm-1 decreases, confirming the formation of the carbonate ester. []
Q5: What solvents are generally used for reactions involving this compound?
A7: Common solvents include dry benzene, triethylamine, ethylene dichloride, and dichloromethane. The choice of solvent depends on the specific reaction conditions and the reactants involved. [, , ]
Q6: Does this compound act as a catalyst in any reactions?
A8: this compound is typically used as a reagent rather than a catalyst. It acts as an activating agent for hydroxyl groups, facilitating the formation of carbonate esters that can undergo further reactions. [, , ]
Q7: Are there specific formulation strategies to improve the stability of this compound?
A7: The research papers primarily focus on the synthetic applications of this compound rather than its formulation. Standard practices for handling moisture-sensitive reagents are typically employed to maintain its stability.
Q8: What safety precautions should be taken when handling this compound?
A12: As with all laboratory reagents, proper safety protocols are crucial. This compound should be handled in a well-ventilated area using appropriate personal protective equipment, including gloves and eye protection. It is a moisture-sensitive compound and should be stored under dry conditions. []
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